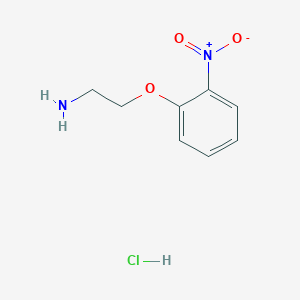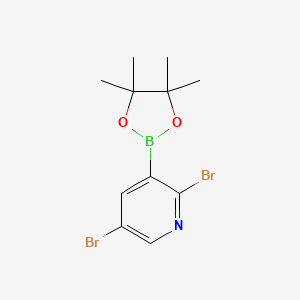
4-Ethoxy-6-methoxyquinoline-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
Quinoline, the core structure of 4-Ethoxy-6-methoxyquinoline-2-carboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular weight of 4-Ethoxy-6-methoxyquinoline-2-carboxylic acid is 247.25 g/mol. The InChI code of the compound is 1S/C13H13NO4/c1-3-18-12-7-11 (13 (15)16)14-10-5-4-8 (17-2)6-9 (10)12/h4-7H,3H2,1-2H3, (H,15,16).Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using various protocols . For example, 4-hydroxyquinoline is prepared from aniline and diethyl ethoxymethylenemalonate involving a series of reactions .Physical And Chemical Properties Analysis
The physical form of 4-Ethoxy-6-methoxyquinoline-2-carboxylic acid is solid.Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, 4-Ethoxy-6-methoxyquinoline-2-carboxylic acid is explored for its potential therapeutic properties. Its quinoline structure is of interest due to quinolines’ known biological activity. This compound could serve as a precursor or an active moiety in the synthesis of drugs aimed at treating various diseases, leveraging its potential interactions with biological targets .
Organic Synthesis
Organic chemists value this compound for its utility in synthesis. It can act as a building block in the construction of complex organic molecules. Its carboxylic acid group, in particular, is a functional handle that can be modified or used to form bonds with other molecules, making it a versatile reagent in the synthesis of a wide range of organic compounds .
Medicinal Chemistry
In medicinal chemistry, 4-Ethoxy-6-methoxyquinoline-2-carboxylic acid is used in the design and development of new drugs. Its structure can be incorporated into molecules that interact with specific enzymes or receptors within the body, potentially leading to the development of new treatments for diseases .
Biochemistry
Biochemists may investigate 4-Ethoxy-6-methoxyquinoline-2-carboxylic acid for its role in biological systems. It could be used as a probe to study enzyme mechanisms or as a substrate in enzymatic reactions to understand the biochemical pathways in which similar compounds are involved .
Industrial Applications
This compound may find applications in various industrial processes. For example, it could be used in the synthesis of dyes, pigments, or other materials that require complex organic molecules with specific electronic properties. Its potential for creating novel materials makes it a subject of interest in industrial research .
Environmental Applications
4-Ethoxy-6-methoxyquinoline-2-carboxylic acid: might be used in environmental science research, possibly in the development of sensors or indicators for environmental monitoring. Its chemical properties could allow it to interact with pollutants or other environmental factors, aiding in the detection and measurement of environmental contaminants .
Safety and Hazards
Propiedades
IUPAC Name |
4-ethoxy-6-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-12-7-11(13(15)16)14-10-5-4-8(17-2)6-9(10)12/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMYJOASVCUDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-6-methoxyquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



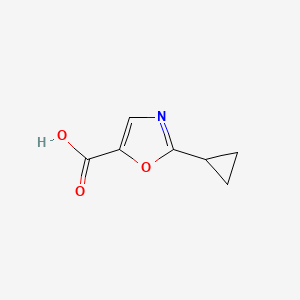






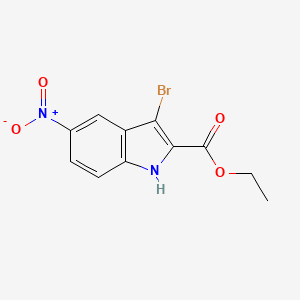

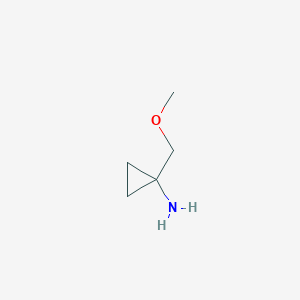
![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)

